REACTION_CXSMILES
|
[H-].[Na+].C1(C)C=CC(S([CH2:12][N+:13]#[C-:14])(=O)=O)=CC=1.[F:16][C:17]([F:25])([F:24])/[CH:18]=[CH:19]/[C:20]([O:22][CH3:23])=[O:21].CCOCC.CS(C)=O>CCOCC.CCOC(C)=O>[F:16][C:17]([F:25])([F:24])[C:18]1[C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:12][NH:13][CH:14]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
78 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
634 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC(/C=C/C(=O)OC)(F)F
|
Name
|
Et2O DMSO
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
CCOCC.CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for a further 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched with H2O (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (×3)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to give a yellow/orange solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C(=CNC1)C(=O)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.8 mmol | |
AMOUNT: MASS | 154 mg | |
YIELD: PERCENTYIELD | 24.6% | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |